LCH-7749944

Catalog No.
S547945
CAS No.
M.F
C20H22N4O2
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LCH-7749944

Product Name

LCH-7749944

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24)

InChI Key

FBWZAFQEOKNGQL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4

Solubility

Soluble in DMSO, not in water

Synonyms

LCH-7749944, N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4

Description

The exact mass of the compound N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine is 350.17428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search for Biological Activity:

    • Scientific databases like PubChem do not report any known biological activities associated with N2-(3-MeO-Ph)-N4-(THF-CH2)-Qz-2,4-diamine ().
    • Research papers or patents mentioning this specific compound could not be located through scientific publication databases.
  • Possible Research Areas

    The presence of the quinazoline core structure suggests potential for N2-(3-MeO-Ph)-N4-(THF-CH2)-Qz-2,4-diamine to be investigated in areas where other quinazoline derivatives have shown activity. These areas include:* Kinase inhibition ()* Anti-cancer properties ()* Antibacterial or antifungal activity ()

LCH-7749944 is a novel and potent inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in several cancer types, particularly gastrointestinal cancers. This compound has garnered attention for its ability to inhibit PAK4 activity, which is often associated with tumor proliferation and invasion. By targeting PAK4, LCH-7749944 aims to disrupt the signaling pathways that contribute to cancer cell growth and metastasis, making it a promising candidate for cancer therapy .

LCH-7749944 functions primarily through competitive inhibition of PAK4. The mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation. This inhibition leads to downstream effects that can induce apoptosis in cancer cells and suppress their proliferation .

The specific chemical structure of LCH-7749944 allows it to interact selectively with PAK4, distinguishing it from other kinases. The binding affinity and specificity are critical for its effectiveness as a therapeutic agent .

LCH-7749944 has demonstrated significant biological activity against various cancer cell lines. In studies, it effectively suppressed the proliferation of human gastric cancer cells and induced apoptosis through mechanisms involving cell cycle arrest and increased levels of pro-apoptotic proteins .

Furthermore, the compound has shown potential in inhibiting cell invasion and migration, which are critical factors in cancer metastasis. The ability to target PAK4 specifically positions LCH-7749944 as a valuable tool in cancer research and treatment strategies .

The synthesis of LCH-7749944 involves multiple steps typically found in organic chemistry, including:

  • Formation of key intermediates: Starting materials undergo reactions such as alkylation or acylation to form essential building blocks.
  • Coupling reactions: These intermediates are then coupled through reactions like amide bond formation.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.

The synthetic route is designed to maximize yield while minimizing by-products, which is crucial for producing compounds intended for clinical use .

LCH-7749944's primary application lies in oncology, particularly for treating cancers where PAK4 plays a pivotal role. Its potential applications include:

  • Cancer therapy: As a targeted therapy for gastric and possibly other cancers.
  • Research tool: Used in laboratories to study PAK4 functions and its role in cancer biology.
  • Combination therapies: Investigated alongside other treatments to enhance efficacy against resistant cancer types .

Interaction studies have shown that LCH-7749944 selectively inhibits PAK4 without significantly affecting other kinases, which is crucial for reducing side effects associated with broader kinase inhibitors. This selectivity allows for targeted treatment while preserving normal cellular functions mediated by other kinases .

LCH-7749944 can be compared with several other compounds that target similar pathways or kinases. Here are some notable examples:

Compound NameTarget KinaseUnique Features
GNF-PF-2356PAK4Predecessor compound with similar inhibition profile but less potency
PF-3758309PAK1/PAK2Broader inhibition profile affecting multiple PAK isoforms
AZD6738ATR (Ataxia Telangiectasia Mutated)Targets DNA damage response pathways rather than directly targeting PAKs
BI 2536Polo-like kinase 1Inhibits mitotic processes rather than directly impacting PAK signaling

LCH-7749944 is unique due to its specific inhibition of PAK4, which plays a distinct role in cancer biology compared to the broader targets of other compounds listed above. Its selectivity may lead to fewer off-target effects and enhanced therapeutic outcomes in cancers driven by PAK4 activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

350.17427596 g/mol

Monoisotopic Mass

350.17427596 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Guo Q, Su N, Zhang J, Li X, Miao Z, Wang G, Cheng M, Xu H, Cao L, Li F. PAK4 kinase-mediated SCG10 phosphorylation involved in gastric cancer metastasis. Oncogene. 2013 Jul 29. doi: 10.1038/onc.2013.296. [Epub ahead of print] PubMed PMID: 23893240.
2: Zhang J, Wang J, Guo Q, Wang Y, Zhou Y, Peng H, Cheng M, Zhao D, Li F. LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells. Cancer Lett. 2012 Apr 1;317(1):24-32. doi: 10.1016/j.canlet.2011.11.007. Epub 2011 Nov 13. PubMed PMID: 22085492.

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